Cas no 2743433-72-7 (tert-butyl N-(5-oxooxan-2-yl)methylcarbamate)

tert-butyl N-(5-oxooxan-2-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(5-oxooxan-2-yl)methylcarbamate
- 2743433-72-7
- tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate
- EN300-23309931
-
- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9-5-4-8(13)7-15-9/h9H,4-7H2,1-3H3,(H,12,14)
- InChIKey: FSNIVFWSTBPDBO-UHFFFAOYSA-N
- ほほえんだ: O1CC(CCC1CNC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 229.13140809g/mol
- どういたいしつりょう: 229.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 64.6Ų
tert-butyl N-(5-oxooxan-2-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23309931-0.5g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 0.5g |
$1302.0 | 2024-06-19 | |
Enamine | EN300-23309931-0.05g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 0.05g |
$1140.0 | 2024-06-19 | |
Enamine | EN300-23309931-2.5g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 2.5g |
$2660.0 | 2024-06-19 | |
Enamine | EN300-23309931-5g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 5g |
$3935.0 | 2023-09-15 | ||
Enamine | EN300-23309931-10.0g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 10.0g |
$5837.0 | 2024-06-19 | |
Enamine | EN300-23309931-1.0g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
Enamine | EN300-23309931-0.1g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 0.1g |
$1195.0 | 2024-06-19 | |
Enamine | EN300-23309931-1g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 1g |
$1357.0 | 2023-09-15 | ||
Enamine | EN300-23309931-10g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 10g |
$5837.0 | 2023-09-15 | ||
Enamine | EN300-23309931-0.25g |
tert-butyl N-[(5-oxooxan-2-yl)methyl]carbamate |
2743433-72-7 | 95% | 0.25g |
$1249.0 | 2024-06-19 |
tert-butyl N-(5-oxooxan-2-yl)methylcarbamate 関連文献
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1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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tert-butyl N-(5-oxooxan-2-yl)methylcarbamateに関する追加情報
Professional Introduction to Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate (CAS No. 2743433-72-7)
Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate, identified by the chemical compound code CAS No. 2743433-72-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, agrochemicals, and material science. The structural framework of Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate incorporates a tert-butyl group and an oxanone moiety, which contribute to its unique reactivity and potential utility in synthetic transformations.
The tert-butyl group, characterized by its bulky nature, enhances the lipophilicity of the molecule, making it an attractive candidate for drug delivery systems and membrane interactions. In contrast, the oxanone component introduces a polarized carbonyl group, which can participate in hydrogen bonding and coordination with biological targets. This dual functionality positions Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have further illuminated the potential applications of this compound. Studies have demonstrated that the oxanone ring can serve as a scaffold for designing molecules with enhanced binding affinity to specific enzymes and receptors. For instance, virtual screening algorithms have identified Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate as a promising candidate for inhibiting certain proteases implicated in inflammatory diseases. The tert-butyl carbamate moiety, on the other hand, can be engineered to modulate pharmacokinetic properties, such as solubility and metabolic stability.
In the realm of medicinal chemistry, carbamates are frequently employed due to their ability to form stable amide bonds under mild conditions. This characteristic makes them ideal for constructing peptidomimetics and protease inhibitors. The oxanone derivative in Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate can be further functionalized to introduce additional pharmacophores, thereby expanding its utility in drug discovery programs. For example, modifications at the carbonyl group can enhance reactivity towards nucleophilic substitution reactions, enabling the synthesis of diverse derivatives with tailored biological activities.
The synthesis of Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate typically involves multi-step organic transformations, starting from readily available precursors such as diethyl oxalate and isobutyl bromide. The process often requires careful optimization to achieve high yields and purity levels. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been explored to improve efficiency and enantioselectivity. These approaches align with contemporary trends in green chemistry, emphasizing sustainable practices and minimal waste generation.
From a biological perspective, Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate has shown potential in preclinical studies as a modulator of enzyme activity. Its structural features allow it to interact with biological targets through multiple binding modes, enhancing its therapeutic index. Researchers have investigated its effects on enzymes involved in metabolic pathways relevant to neurological disorders and cardiovascular diseases. The compound’s ability to cross cell membranes efficiently suggests its suitability for systemic delivery applications.
The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug design. Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate exemplifies how combining distinct chemical moieties can yield compounds with novel properties. Its oxanone core provides a rigid scaffold for precise molecular recognition, while the tert-butyl group contributes to pharmacokinetic optimization. Such features make it a compelling candidate for further development into clinical candidates or lead compounds.
Future research directions may focus on exploring derivatives of Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate that exhibit improved pharmacological profiles or reduced toxicity. Techniques such as structure-based drug design and high-throughput screening will be instrumental in identifying optimized analogs. Additionally, biocatalytic approaches could be employed to streamline synthetic routes, reducing reliance on hazardous reagents and improving overall sustainability.
The versatility of Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate extends beyond pharmaceutical applications into material science and agrochemicals. Its ability to participate in polymerization reactions makes it a potential monomer for developing advanced materials with tailored properties. Similarly, modifications to its structure could enhance its efficacy as a pesticide or herbicide by improving bioavailability and target specificity.
In conclusion, Tert-butyl N-(5-Oxo-oxan-2-yl)methylcarbamate (CAS No. 2743433-72-7) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features enable diverse applications in drug discovery, synthetic chemistry, and material engineering. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly significant role in advancing chemical innovation and addressing global challenges in health and sustainability.
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